
D-xylo-Hexos-5-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .
Industrial Production Methods
In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .
Analyse Des Réactions Chimiques
Types of Reactions
D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
2,5-Diketo-D-gluconic acid: Formed through further oxidation.
D-gluconic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
D-xylo-Hexos-5-ulose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other valuable compounds such as tartrate.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of vitamin C and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Keto-D-fructose: Another keto sugar with similar properties and applications.
2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.
D-gluconic acid: The reduced form of 5-keto-D-glucose.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C6H10O6 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |
Clé InChI |
ZAVYLQGLQYIKKF-OTWZMJIISA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



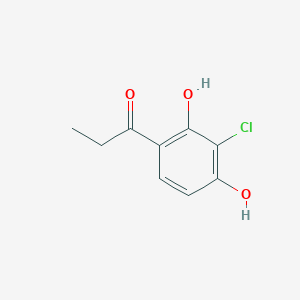
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
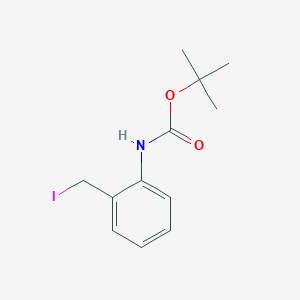
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
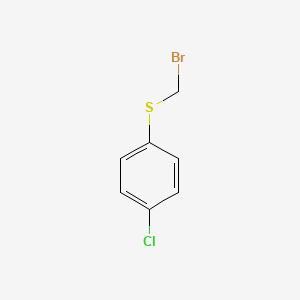
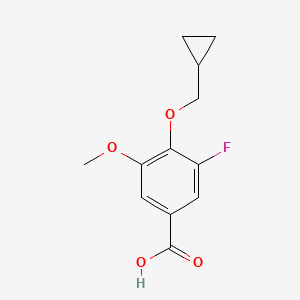
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)
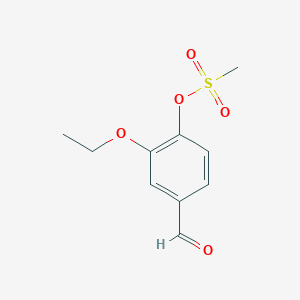

![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl benzoate](/img/structure/B8528065.png)
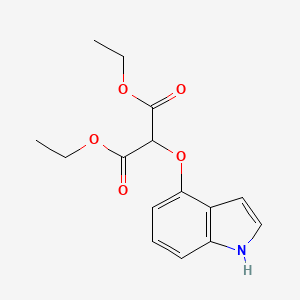
![4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
![4-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B8528082.png)
